molecular formula C11H11IN2O2 B11779038 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11779038
M. Wt: 330.12 g/mol
InChI Key: BZZWOQWBYPVIGT-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide is an organic compound that features an iodophenyl group attached to a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the iodination of a phenyl group followed by the formation of the pyrrolidine ring. One common method involves the use of 3-iodophenylamine as a starting material, which undergoes a series of reactions including cyclization and amide formation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives .

Scientific Research Applications

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets in biological systems. The iodophenyl group can facilitate binding to specific proteins or enzymes, while the pyrrolidine ring may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Iodophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an iodophenyl group with a pyrrolidine ring and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

1-(3-iodophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C11H11IN2O2/c12-8-2-1-3-9(5-8)14-6-7(11(13)16)4-10(14)15/h1-3,5,7H,4,6H2,(H2,13,16)

InChI Key

BZZWOQWBYPVIGT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)I)C(=O)N

Origin of Product

United States

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